4,5-Dimethyl-1,3-benzothiazol-2-amine
Overview
Description
4,5-Dimethyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science. The compound’s structure consists of a benzene ring fused with a thiazole ring, with two methyl groups attached at the 4th and 5th positions and an amine group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-1,3-benzothiazol-2-amine can be achieved through several methods. One common approach involves the reaction of substituted anilines with potassium thiocyanate (KSCN) and bromine (Br2) in acetic acid (CH3COOH). Another method includes the use of arylthioureas with bromine in chloroform (CHCl3) as a catalyst. Additionally, benzyltrimethylammonium tribromide can be used as a catalyst for the cyclization of o-bromophenylthioureas and o-bromophenylthiamides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
4,5-Dimethyl-1,3-benzothiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it valuable in biological research.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-1,3-benzothiazol-2-amine involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are crucial for bacterial survival and proliferation. The compound’s ability to interfere with these enzymes’ functions leads to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
4,5-Dimethyl-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Lacks the methyl groups at the 4th and 5th positions, resulting in different biological activities and reactivity.
6-Chlorobenzothiazole: Contains a chlorine atom at the 6th position, which can enhance its antimicrobial properties.
2-Mercaptobenzothiazole: Features a thiol group at the 2nd position, making it a potent vulcanization accelerator and antioxidant.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4,5-dimethyl-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-5-3-4-7-8(6(5)2)11-9(10)12-7/h3-4H,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJVZJPXCSIEQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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